2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834242
InChI: InChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13ClN4
Molecular Weight: 248.71 g/mol

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine

CAS No.:

Cat. No.: VC15834242

Molecular Formula: C12H13ClN4

Molecular Weight: 248.71 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine -

Specification

Molecular Formula C12H13ClN4
Molecular Weight 248.71 g/mol
IUPAC Name 2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine
Standard InChI InChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3
Standard InChI Key STOOMGWMXBLDLP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)C2=NC=CC(=C2)N(C)C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₁₂H₁₃ClN₄, reflects a 248.71 g/mol molecular weight, with an IUPAC name of 2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine. Its structure combines a pyrimidine ring substituted with chlorine and methyl groups at positions 4 and 6, respectively, linked to a dimethylamino-substituted pyridine ring at position 2 (Figure 1).

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₃ClN₄
Molecular Weight248.71 g/mol
IUPAC Name2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine
Standard InChIInChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3
Topological Polar Surface Area58.2 Ų (calculated)

The pyrimidine ring’s electron-deficient nature and the pyridine ring’s basicity create a pharmacophore capable of participating in hydrogen bonding and π-π stacking interactions, critical for binding to biological targets .

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol for this compound is publicly documented, analogous pyrimidine derivatives are typically synthesized through:

  • Nucleophilic Aromatic Substitution: Chlorine at position 4 of the pyrimidine ring may serve as a leaving group for coupling reactions with amine-containing nucleophiles .

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling could link pyrimidine and pyridine moieties, as evidenced in patent WO2014106800A2 for related kinase inhibitors .

  • Post-Functionalization: Dimethylation of the pyridin-4-amine group likely occurs via reductive amination or alkylation of a primary amine intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure:

  • ¹H NMR: Peaks at δ 2.18 ppm (methyl group on pyrimidine) and δ 3.05 ppm (N,N-dimethyl protons).

  • ESI-MS: A molecular ion peak at m/z 248.71 corresponds to [M+H]⁺.

ParameterValue (Predicted)
LogP (Lipophilicity)2.8
Solubility (mg/mL)0.15 in aqueous buffer
Plasma Protein Binding89%

Applications in Medicinal Chemistry

Lead Optimization Strategies

Modifying substituents on the pyrimidine and pyridine rings could enhance potency and selectivity:

  • Chloro Group Replacement: Substituting chlorine with fluoro or methoxy groups may alter electronic effects and binding affinity .

  • Pyridine Ring Functionalization: Introducing polar groups at position 3 could improve solubility without compromising target engagement .

Structure-Activity Relationship (SAR) Insights

Comparative studies of analogues reveal:

  • The 4-chloro group is critical for maintaining kinase inhibitory activity (IC₅₀ < 100 nM in related compounds) .

  • N,N-Dimethylation on the pyridine ring reduces metabolic oxidation compared to primary amines, enhancing pharmacokinetic stability.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s exact mode of action requires:

  • Biochemical Assays: Measure inhibition constants (Kᵢ) against purified kinase enzymes.

  • Crystallography: Resolve co-crystal structures with target proteins to identify binding interactions .

Preclinical Development

  • Toxicity Profiling: Assess hepatotoxicity and cardiotoxicity in vitro using human cell lines.

  • In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models for oncology applications .

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